molecular formula C3HBrFNO2S2 B2686069 4-Bromo-1,3-thiazole-2-sulfonyl fluoride CAS No. 1936330-57-2

4-Bromo-1,3-thiazole-2-sulfonyl fluoride

Cat. No. B2686069
CAS RN: 1936330-57-2
M. Wt: 246.07
InChI Key: CNNOLVIBOPAKCO-UHFFFAOYSA-N
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Description

4-Bromo-1,3-thiazole-2-sulfonyl fluoride is a chemical compound with the CAS Number: 1936330-57-2 . It has a molecular weight of 246.08 .


Molecular Structure Analysis

The molecular structure of 4-Bromo-1,3-thiazole-2-sulfonyl fluoride is characterized by the presence of a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The thiazole ring is planar and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .

Scientific Research Applications

Fluorosulfonylation and Click Chemistry

  • SuFEx Clickable Reagents : 1-Bromoethene-1-sulfonyl fluoride has been identified as a novel fluorosulfonylation reagent with three addressable handles (vinyl, bromide, and sulfonyl fluoride), showcasing its potential as a tris-electrophile. This compound serves as a SuFEx clickable material, enriching the toolbox for SuFEx click chemistry. Its application in the regioselective synthesis of 5-sulfonylfluoro isoxazoles via a [3+2] cycloaddition demonstrates a direct route to functionalized isoxazoles possessing sulfonyl fluoride moieties, highlighting its versatility in chemical synthesis (Leng & Qin, 2018).

Synthesis of Fluorinated Compounds

  • Fluoroalkylative Aryl Migration : Research has demonstrated the utility of fluorinated sulfinate salts as di- and monofluoroalkyl radical precursors in the silver-catalyzed cascade fluoroalkylation/aryl migration/SO2 extrusion of conjugated N-arylsulfonylated amides. This indicates the potential of 4-Bromo-1,3-thiazole-2-sulfonyl fluoride in facilitating the synthesis of fluorinated compounds, contributing to a broad range of applications in medicinal chemistry and materials science (He, Tan, Ni, & Hu, 2015).

Biological and Medicinal Chemistry Applications

  • Antimicrobial and Antidiabetic Agents : The synthesis and evaluation of fluoropyrazolesulfonylurea and thiourea derivatives, as well as their cyclic sulfonylthiourea derivatives, have been pursued as hypoglycemic and antimicrobial agents. This underscores the role of sulfonamide and sulfonyl fluoride derivatives in the development of new therapeutic agents, with preliminary biological screening revealing significant antidiabetic activity. Such findings illustrate the broad applicability of 4-Bromo-1,3-thiazole-2-sulfonyl fluoride in the design and synthesis of potential drug candidates (Faidallah, Al-Mohammadi, Alamry, & Khan, 2016).

Electrochemical Synthesis

  • Electrochemical Approaches : The development of novel and efficient synthetic methods to access sulfonyl fluorides is of great interest, with electrochemical approaches being highlighted for their mildness and environmental friendliness. Such methods use thiols or disulfides, combined with potassium fluoride, to prepare sulfonyl fluorides, showcasing the versatility of compounds like 4-Bromo-1,3-thiazole-2-sulfonyl fluoride in supporting sustainable chemical synthesis practices (Laudadio et al., 2019).

properties

IUPAC Name

4-bromo-1,3-thiazole-2-sulfonyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3HBrFNO2S2/c4-2-1-9-3(6-2)10(5,7)8/h1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNNOLVIBOPAKCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(S1)S(=O)(=O)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3HBrFNO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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